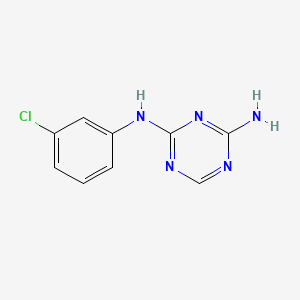

N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine

CAS No.: 718-43-4

Cat. No.: VC2480949

Molecular Formula: C9H8ClN5

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 718-43-4 |

|---|---|

| Molecular Formula | C9H8ClN5 |

| Molecular Weight | 221.64 g/mol |

| IUPAC Name | 2-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C9H8ClN5/c10-6-2-1-3-7(4-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) |

| Standard InChI Key | VCOVYIZDTWXVSB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)NC2=NC=NC(=N2)N |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC2=NC=NC(=N2)N |

Introduction

Chemical Properties and Structure

Basic Properties

N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is characterized by a distinct set of physicochemical properties that define its behavior in various environments. The compound is identified by the CAS number 718-43-4 and possesses a well-defined molecular structure . Table 1 summarizes the key chemical and physical properties of this compound.

Table 1: Physicochemical Properties of N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine

Structural Characteristics

The compound's structure features a 1,3,5-triazine heterocyclic core with two amino substituents at positions 2 and 4, while position 6 remains unsubstituted. The 3-chlorophenyl group is attached to the amino group at position 2, creating the N2 designation in the compound's name. This structural arrangement contributes to the compound's chemical reactivity and potential biological interactions.

Synthesis Methods

General Synthetic Routes

The synthesis of N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine typically follows established protocols for triazine derivatives. The most common synthetic approach involves the reaction of cyanoguanidine with appropriate aromatic aldehydes and amines. This general route allows for the incorporation of the 3-chlorophenyl group specifically at the N2 position.

One traditional synthetic pathway involves a multi-step process that begins with the formation of biguanide intermediates. These intermediates are then subjected to cyclization reactions with suitable reagents to form the triazine ring structure . The general reaction scheme can be described as follows:

-

Formation of a biguanide intermediate through the reaction of dicyandiamide with a primary amine (3-chloroaniline in this case)

-

Cyclization of the biguanide with an appropriate ester to form the triazine ring

-

Subsequent modifications or purifications to obtain the final product

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have introduced microwave-assisted techniques for the efficient production of triazine derivatives, including N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine . The microwave-assisted approach offers several advantages over conventional methods, including shorter reaction times, higher yields, and reduced byproduct formation.

A typical microwave-assisted synthesis involves a one-pot multicomponent reaction approach that proceeds through a three-component condensation followed by a Dimroth rearrangement and aromatization . The general procedure includes:

-

Reaction of cyanoguanidine with 3-chloroaniline and an appropriate aldehyde in the presence of hydrochloric acid under microwave irradiation

-

Formation of dihydrotriazine intermediates

-

Base-catalyzed Dimroth rearrangement

-

Dehydrogenative aromatization to yield the final triazine product

This microwave-assisted method significantly reduces reaction times from several hours to minutes while maintaining good yields and purity of the target compound .

Biological Activities

Other Biological Activities

Beyond potential anticancer applications, the diamino-1,3,5-triazine motif is present in various bioactive compounds with diverse therapeutic applications. Related structures have been investigated as:

These diverse activities highlight the potential versatility of N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine as a scaffold for developing novel therapeutic agents. The presence of the 3-chlorophenyl group at the N2 position may contribute unique binding properties that could be exploited for specific biological targets.

Research Applications

The current research landscape surrounding N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine focuses on several key areas:

Structure-Activity Relationship Studies

Understanding the relationship between the structural features of this compound and its biological activities is crucial for rational drug design. Structure-activity relationship (SAR) studies typically involve the synthesis of various analogs with modifications to the core structure or substituents, followed by biological evaluation to identify key structural features that contribute to activity.

Synthetic Methodology Development

Recent advancements in this area include the development of one-pot multicomponent approaches for the synthesis of bis(1,3,5-triazine-2,4-diamines) under microwave irradiation . These methods could potentially be adapted for the efficient synthesis of N2-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine on larger scales.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume